(S)-5,6,7,8-Tetrahydroquinolin-8-amine
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the mechanism of the reaction, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, stability, and reactivity of the compound .Scientific Research Applications
Enzymatic Resolution and Catalysis
A study reported a spontaneous enzymatic dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline, utilizing Candida antarctica Lipase B. This process facilitated the isolation of (R)-acetamide from the racemic mixture, demonstrating the compound's suitability for selective synthesis applications (Crawford, Skerlj, & Bridger, 2007).
Multicomponent Reactions for Compound Synthesis
Another research highlighted the synthesis and characterization of tetrahydro derivatives of quinazoline-2-amine via one-pot multicomponent reactions (MCRs). This approach simplifies the synthesis process for new organic molecules, indicating (S)-5,6,7,8-Tetrahydroquinolin-8-amine's potential as a precursor in the synthesis of complex organic compounds with potential antibacterial activity (Tugcu & Turhan, 2018).
Catalytic Applications in Organic Synthesis
Research on the interaction of 8-amino-5,6,7,8-tetrahydroquinoline with RuCl2(PPh3)3 highlighted the formation of ruthenium(II) chelates, facilitating the transfer hydrogenation of ketones. This demonstrates the compound's utility as a ligand in catalysis, leading to efficient hydrogenation reactions (Li et al., 2018).
Organic Synthesis Methodologies
A method for preparing amino-substituted tetrahydroquinolines through catalytic hydrogenation of acetamidoquinolines showcases (S)-5,6,7,8-Tetrahydroquinolin-8-amine's relevance in creating compounds that could serve as intermediates in pharmaceutical development (Skupinska, McEachern, Skerlj, & Bridger, 2002).
Novel Synthesis Approaches
The synthesis of N2-substituted 2-amino-4-aryl-tetrahydroquinoline-3-carbonitriles via a one-pot reaction in basic ionic liquid [bmim]OH reflects innovative approaches to synthesizing tetrahydroquinoline derivatives. Such methodologies underline the versatility of (S)-5,6,7,8-Tetrahydroquinolin-8-amine in facilitating reactions under green chemistry principles (Wan et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(8S)-5,6,7,8-tetrahydroquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGOUNFVDYUKMM-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476144 | |
Record name | (8S)-5,6,7,8-Tetrahydroquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5,6,7,8-Tetrahydroquinolin-8-amine | |
CAS RN |
369656-57-5 | |
Record name | (8S)-5,6,7,8-Tetrahydroquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8S)-5,6,7,8-tetrahydroquinolin-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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